molecular formula C19H21ClN2O2 B269287 N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide

N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide

Cat. No. B269287
M. Wt: 344.8 g/mol
InChI Key: QXNGQSVUHPKZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide, also known as BCTC, is a compound that has been extensively studied for its potential use in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a receptor that is involved in the sensation of pain and heat.

Mechanism of Action

N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide acts as a selective antagonist of the TRPV1 receptor. This receptor is involved in the sensation of pain and heat, and N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide blocks the activity of this receptor. This leads to a reduction in the sensation of pain and heat.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. In addition to blocking the TRPV1 receptor, N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to reduce inflammation and oxidative stress. N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has also been shown to have an effect on the immune system, and may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is its selectivity for the TRPV1 receptor. This makes it a useful tool for researchers studying the mechanisms of pain and heat sensation. However, one of the limitations of N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research involving N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the study of the effects of N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide on other receptors and pathways in the body. Additionally, N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide may have potential therapeutic uses in the treatment of pain and inflammation.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide involves the reaction of 4-chlorophenylacetic acid with sec-butylamine to form the corresponding amide. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide. The overall yield of this synthesis is approximately 20%.

Scientific Research Applications

N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been extensively studied for its potential use in scientific research. One of the main applications of N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is in the study of pain and heat sensation. TRPV1 is a receptor that is involved in the sensation of pain and heat, and N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to be a selective antagonist of this receptor. This makes N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide a useful tool for researchers studying the mechanisms of pain and heat sensation.

properties

Product Name

N-(sec-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-butan-2-yl-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide

InChI

InChI=1S/C19H21ClN2O2/c1-3-13(2)21-19(24)15-6-10-17(11-7-15)22-18(23)12-14-4-8-16(20)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

QXNGQSVUHPKZCJ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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